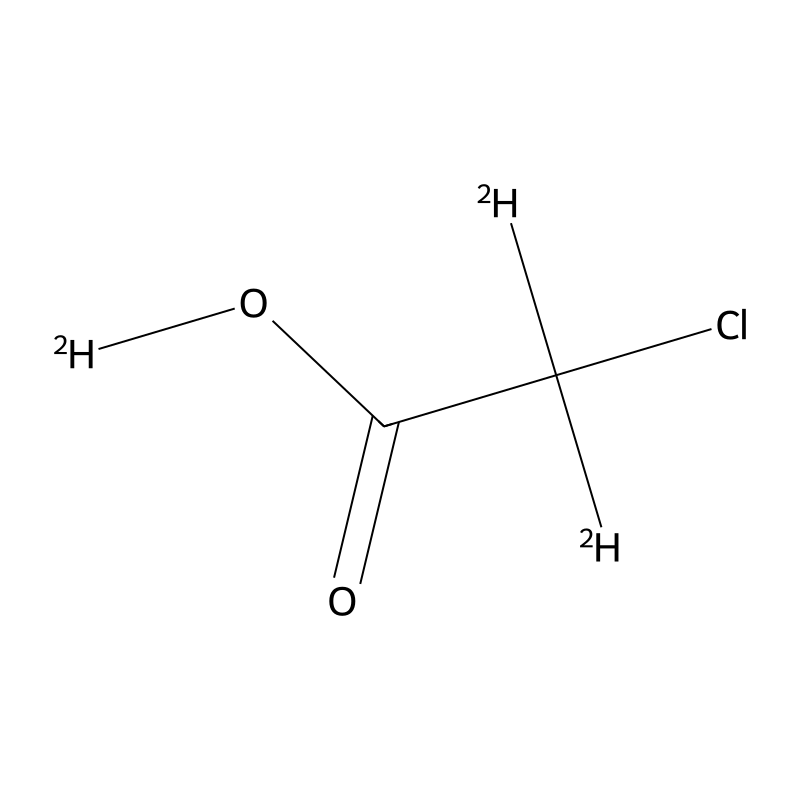

Chloroacetic acid-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotope Tracing Studies:

- Deuterium acts as a non-radioactive isotope tracer. By incorporating deuterium into specific positions of a molecule, scientists can track its metabolic pathway or reaction mechanisms within a system. []

- Chloroacetic acid-d3 allows researchers to monitor the fate of chloroacetic acid in biological systems or chemical reactions without the safety concerns associated with radioactive isotopes.

Mass Spectrometry Analysis:

- Mass spectrometry is a powerful analytical technique used to identify and quantify molecules. However, sometimes closely related molecules can have identical masses, making them difficult to distinguish.

- Chloroacetic acid-d3 has a slightly higher mass than regular chloroacetic acid due to the presence of deuterium. This mass shift allows researchers to differentiate between these molecules in mass spectrometry experiments, leading to more accurate analysis. []

NMR Spectroscopy Studies:

- Nuclear magnetic resonance (NMR) spectroscopy is another key technique for studying the structure and dynamics of molecules.

- Deuterium has different magnetic properties compared to hydrogen. By incorporating deuterium into specific positions of chloroacetic acid, researchers can simplify the resulting NMR spectra, making it easier to interpret the data and gain insights into the molecule's structure and interactions. []

Investigating Kinetic Isotope Effects:

- Kinetic isotope effects refer to the influence of isotopic substitution on reaction rates.

- Chloroacetic acid-d3 can be used to study these effects in reactions involving chloroacetic acid. By comparing reaction rates with the normal and deuterated forms, researchers can gain valuable information about the reaction mechanism and the role of specific bonds in the process.

Chloroacetic acid-d3 is a deuterated form of chloroacetic acid, an organochlorine compound with the molecular formula ClCH₂CO₂H. This compound is a colorless solid and serves as a significant building block in organic synthesis. Chloroacetic acid itself is known for its high reactivity, particularly due to the presence of the carbon-chlorine bond, which makes it useful in various

Chloroacetic acid-d3, by itself, doesn't have a specific mechanism of action in biological systems. Its primary use lies in serving as a labelled version of chloroacetic acid for research purposes.

- Nucleophilic Substitution: The carbon-chlorine bond can be replaced by various nucleophiles, leading to the formation of different carboxylic acid derivatives.

- Esterification: Chloroacetic acid-d3 can react with alcohols to form esters.

- Amidation: It can react with amines to produce amides.

These reactions leverage the high reactivity of the carbon-chlorine bond, allowing for diverse synthetic pathways .

Chloroacetic acid-d3 can be synthesized through several methods:

- Chlorination of Acetic Acid: This method involves the chlorination of acetic acid in the presence of deuterated solvents or reagents to introduce deuterium into the molecule.

- Hydrolysis of Trichloroethylene: A more refined method involves hydrolyzing trichloroethylene under controlled conditions to yield chloroacetic acid-d3 with high purity .

Both methods ensure that the final product retains the necessary isotopic labeling for analytical applications.

Chloroacetic acid-d3 has several applications:

- Analytical Chemistry: Its deuterated nature makes it valuable for nuclear magnetic resonance spectroscopy and mass spectrometry, facilitating precise measurements and structural elucidation.

- Synthesis of Pharmaceuticals: It serves as a precursor in synthesizing various drugs and herbicides, including glyphosate and other phenoxy herbicides .

- Research: Used in studies related to metabolic pathways and mechanisms due to its isotopic labeling.

Interaction studies involving chloroacetic acid-d3 focus primarily on its reactivity with biological molecules. Research indicates that chloroacetic acids can interact with nucleophiles such as amino acids and proteins, potentially leading to modifications that affect biological activity. These interactions are crucial for understanding the compound's role in pharmacology and toxicology .

Chloroacetic acid-d3 shares structural similarities with several other compounds. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Dichloroacetic Acid | Cl₂CHCOOH | Contains two chlorine atoms; used in metabolic studies. |

| Trichloroacetic Acid | Cl₃C-COOH | Highly reactive; used as a reagent in organic synthesis. |

| Acetic Acid | CH₃COOH | Non-halogenated; serves as a baseline for comparison. |

| 2-Methyl-4-chlorophenoxyacetic Acid | C₉H₈ClO₃ | Herbicide derivative; demonstrates biological activity. |

Chloroacetic acid-d3's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in biochemical pathways compared to its non-deuterated analogs and other chlorinated compounds .

Early Synthesis Methods

Deuterated organics emerged in the 1930s with the isolation of deuterium by Harold Urey. The first deuterated chloroform (CDCl₃), synthesized in 1935 via hexachloroacetone hydrolysis, laid groundwork for halogenated deuterated acids. By the 1950s, catalytic deuteration methods using D₂O and acid anhydrides enabled scalable production of chloroacetic acid-d3. A pivotal 2013 patent (CN103408413B) detailed hexachloroacetone intermediates reacted with heavy water under alkaline conditions, achieving >99.8% deuterium incorporation:

Reaction Pathway:

$$ \text{CCl}3\text{COCCl}3 + \text{D}2\text{O} \xrightarrow{\text{pyridine}} 2\text{CDCl}3 + \text{CO}_2 $$

Industrial and Academic Milestones

- 1980s: NMR spectroscopy adoption drove demand for high-purity deuterated solvents and reagents.

- 2000s: Environmental studies leveraged chloroacetic acid-d3 as an internal standard for haloacetic acid quantification in water.

- 2020s: Catalytic hydrogen-deuterium exchange methods enabled cost-effective large-scale synthesis.

Molecular Structure and Bonding Characteristics of Chloroacetic Acid-d3

Chloroacetic acid-d3, also known as trideuteriochloroacetic acid, possesses the molecular formula C₂ClD₃O₂ with a molecular weight of 97.52 g/mol [1] [3] [4]. The compound maintains the same fundamental structural framework as its non-deuterated analog, featuring a carboxylic acid functional group (-COOD) attached to a methyl carbon that bears a chlorine substituent [2] [3]. The key structural distinction lies in the complete replacement of all three hydrogen atoms with deuterium isotopes, specifically at the methyl carbon and the carboxylic acid hydrogen [1] [5].

The molecular structure exhibits typical characteristics of halogenated carboxylic acids, with the chlorine atom introducing significant electronegativity that influences the overall electron distribution within the molecule [3] [5]. The deuterium substitution creates an isotopolog that retains identical connectivity and geometry while exhibiting altered vibrational frequencies due to the increased mass of deuterium compared to protium [11] [28]. The Standard InChI representation is InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD, and the Standard InChI Key is FOCAUTSVDIKZOP-RIAYTAFFSA-N [1] [4].

The bonding characteristics remain fundamentally unchanged from the parent compound, with the carbon-chlorine bond maintaining its covalent character and the carboxylic acid group preserving its typical resonance stabilization [3] [6]. The deuterium atoms form stronger carbon-deuterium bonds compared to carbon-hydrogen bonds due to the reduced zero-point energy, which contributes to subtle but measurable differences in chemical behavior [28] [29].

Physical Properties and Comparison with Non-deuterated Analogs

Melting and Boiling Points

Chloroacetic acid-d3 exhibits melting and boiling points that are remarkably similar to its non-deuterated counterpart, demonstrating the minimal impact of deuterium substitution on these fundamental physical properties [1] [9]. The melting point ranges from 60 to 63°C, which closely matches the 61-63°C range observed for regular chloroacetic acid [9] [10] [12]. Similarly, the boiling point is reported as 189°C, virtually identical to the 189.0-189.3°C range of the unlabeled compound [9] [10] [12].

This similarity in thermal properties reflects the fact that intermolecular forces, which primarily govern phase transitions, are not significantly altered by isotopic substitution [9] [11]. The hydrogen bonding patterns, van der Waals interactions, and dipole-dipole forces remain essentially unchanged, as these interactions depend primarily on electronic structure rather than nuclear mass [11] [28].

The constancy of these thermal properties across isotopologs is particularly significant for analytical applications, as it allows deuterated standards to be used under identical experimental conditions as their non-deuterated analogs without requiring adjustments to temperature protocols [45] [47].

Density and Solubility Parameters

The density of chloroacetic acid-d3 is 1.630 g/mL, representing a notable increase compared to the 1.58 g/cm³ density of regular chloroacetic acid [1] [9] [12]. This approximately 3.2% increase in density directly correlates with the 3.2% increase in molecular weight resulting from deuterium substitution [1] [5]. The density enhancement follows the expected pattern for deuterated compounds, where the additional nuclear mass translates proportionally to increased bulk density [28] [45].

Solubility characteristics of chloroacetic acid-d3 remain similar to those of the parent compound, with the molecule being slightly soluble in water [6] [12]. The deuterium substitution does not significantly alter the hydrophilic-lipophilic balance or the hydrogen bonding capacity with water molecules [11] [28]. The carboxylic acid functionality continues to serve as the primary site for intermolecular interactions with polar solvents [12] [16].

The solubility behavior is crucial for analytical applications, as it determines the appropriate solvent systems for sample preparation and analysis [43] [45]. The maintenance of similar solubility profiles ensures that existing analytical methods can be readily adapted for deuterated analogs without extensive method redevelopment [47].

Stability Under Various Conditions

Chloroacetic acid-d3 exhibits hygroscopic properties, similar to its non-deuterated analog, requiring careful storage conditions to maintain sample integrity [3] [6]. The compound remains stable when stored at room temperature under appropriate conditions, with manufacturers typically recommending storage in dry environments to prevent moisture uptake [2] [3] [4].

The chemical stability profile is largely unaffected by deuterium substitution, with the compound maintaining its characteristic reactivity patterns [6] [28]. However, the presence of deuterium can influence reaction kinetics through kinetic isotope effects, potentially altering the rates of certain chemical transformations while preserving the fundamental reaction pathways [28] [29] [32].

Long-term stability studies indicate that the compound should be re-analyzed for chemical purity after three years of storage under recommended conditions [3]. This stability timeline is consistent with other deuterated organic compounds and reflects the potential for gradual deuterium-hydrogen exchange under certain environmental conditions [31] [48].

Spectroscopic Properties

Infrared Spectroscopy of Chloroacetic Acid-d3

Infrared spectroscopy of chloroacetic acid-d3 reveals characteristic spectral features that distinguish it from its non-deuterated counterpart through isotope-induced frequency shifts [15] [16]. The most prominent differences occur in the vibrational modes associated with carbon-deuterium and oxygen-deuterium bonds, which exhibit red-shifted frequencies compared to the corresponding carbon-hydrogen and oxygen-hydrogen stretches [15] [20].

The carbonyl stretching frequency remains relatively unchanged at approximately 1723 cm⁻¹ for the protonated form and shifts to around 1579 cm⁻¹ for the asymmetric carboxylate stretch in the deprotonated state [16]. However, the carbon-deuterium stretching vibrations appear at significantly lower frequencies compared to carbon-hydrogen stretches, typically showing shifts of 300-400 cm⁻¹ to lower wavenumbers [15] [20].

The deuterium-sensitive vibrational modes provide valuable analytical information for confirming isotopic substitution and assessing deuterium incorporation efficiency [16] [45]. The spectral changes are particularly useful for distinguishing between different deuteration patterns and for quantitative analysis of isotopic purity in mixed samples [45] [48].

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy of chloroacetic acid-d3 presents unique analytical opportunities due to the distinct magnetic properties of deuterium compared to protium [18] [20] [35]. In proton nuclear magnetic resonance, the deuterated compound exhibits significantly simplified spectra due to the absence of proton signals at deuterated positions [35] [43].

The carbon-13 nuclear magnetic resonance spectrum shows characteristic coupling patterns with deuterium nuclei, which possess a nuclear spin of 1 compared to the spin-½ of protons [20] [35]. This results in multipicity changes and altered coupling constants for carbons bearing deuterium atoms [31] [35]. The methyl carbon in chloroacetic acid-d3 typically appears as a septet due to coupling with three equivalent deuterium atoms [35].

Deuterium nuclear magnetic resonance provides direct observation of deuterium-containing positions, offering complementary structural information [18] [35] [46]. The chemical shifts in deuterium nuclear magnetic resonance are similar to those observed in proton spectra but appear in a different frequency range, allowing for unambiguous identification of deuterated sites [35] [46].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of chloroacetic acid-d3 reveals distinctive fragmentation patterns that reflect the presence of deuterium atoms throughout the molecule [1] [19] [45]. The molecular ion appears at m/z 97.52, representing a +3 mass unit shift compared to the non-deuterated analog [1] [4] [45]. This mass shift serves as the primary identifier for distinguishing deuterated from non-deuterated species in analytical applications [45] [47].

Fragmentation pathways generally follow similar patterns to those of regular chloroacetic acid, with characteristic losses corresponding to deuterated fragments rather than hydrogenated ones [19] [21] [45]. Common fragmentation includes loss of deuterated groups such as -CD₂ (mass 16) and -COOD (mass 47), compared to -CH₂ (mass 14) and -COOH (mass 45) for the non-deuterated compound [19] [45].

The isotopic pattern in mass spectra provides additional confirmation of deuterium incorporation, with the molecular ion cluster showing the expected distribution based on natural abundance isotopes of carbon and chlorine combined with the intentional deuterium substitution [19] [45]. This isotopic signature is particularly valuable for quantitative analysis and purity assessment of deuterated compounds [45] [47].

Physiochemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Chloroacetic acid-d3 undergoes nucleophilic substitution reactions at the alpha-carbon bearing the chlorine substituent, following typical SN2 mechanistic pathways characteristic of primary alkyl halides [22] [24] [36]. The reaction proceeds through a concerted backside attack mechanism, where nucleophiles approach the carbon-chlorine bond from the side opposite to the leaving chloride group [36] [37] [38].

The deuterium substitution can influence reaction kinetics through secondary kinetic isotope effects, typically resulting in modest rate changes compared to the non-deuterated analog [29] [32] [34]. These effects arise from changes in the vibrational frequencies of carbon-deuterium bonds during the transition state formation, generally leading to slightly reduced reaction rates [29] [32].

Common nucleophiles that react with chloroacetic acid-d3 include hydroxide ions, cyanide ions, and various amine species [22] [24] [40]. The reaction products retain the deuterium labels, making this compound valuable for mechanistic studies and as a synthetic precursor for deuterated derivatives [40] [42]. The reaction kinetics follow second-order behavior, being first-order in both the substrate and nucleophile concentrations [24] [37].

Acid-Base Behavior and pKa Values

The acid-base properties of chloroacetic acid-d3 exhibit measurable differences from its non-deuterated counterpart due to deuterium isotope effects on acidity [11] [25] [28]. Deuterium substitution generally decreases the acidity of carboxylic acids, with deuterated acids typically showing higher pKa values compared to their protiated analogs [28] [29] [30].

The primary deuterium isotope effect occurs at the carboxylic acid position, where the O-D bond has lower zero-point energy compared to the O-H bond, resulting in stronger binding and reduced tendency for proton dissociation [28] [30] [31]. Secondary deuterium isotope effects from the CD₂ group also contribute to the overall acidity change, though to a lesser extent [29] [31].

Experimental studies of deuterium isotope effects on carboxylic acid acidity show that the magnitude of the pKa shift depends on the molecular structure and substitution pattern [28] [30] [31]. For chloroacetic acid derivatives, the electron-withdrawing chlorine substituent influences the isotope effect magnitude, with the combined electronic and isotopic effects determining the overall acidity behavior [25] [28].

Halogen Exchange Kinetics

Halogen exchange reactions involving chloroacetic acid-d3 proceed through mechanisms that can be influenced by both the deuterium substitution and the reaction conditions [26] [40] [42]. The presence of deuterium atoms can affect reaction rates through kinetic isotope effects, particularly when carbon-deuterium bonds undergo changes during the transition state [26] [32] [34].

Studies of haloacetic acid reactions with various reagents demonstrate that chloroacetic acid exhibits moderate reactivity compared to other haloacetic acids, with reaction rates following the general trend of bromoacetic acid being more reactive than chloroacetic acid [40] [42]. The deuterated version maintains similar relative reactivity patterns while showing isotope-dependent kinetic modifications [32] [40].

The kinetics of halogen exchange are particularly important in environmental chemistry applications, where haloacetic acids undergo various transformation reactions [26] [42] [44]. Understanding the isotope effects in these systems provides insights into reaction mechanisms and helps in the development of analytical methods for environmental monitoring [42] [44].

Physical Properties Summary Table

| Property | Chloroacetic Acid | Chloroacetic Acid-d3 | Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 94.49 | 97.52 | +3.03 |

| Melting Point (°C) | 61-63 | 60-63 | Similar |

| Boiling Point (°C) | 189.0-189.3 | 189 | Similar |

| Density (g/cm³) | 1.58 | 1.630 | +0.05 |

| Mass Shift | M | M+3 | +3 mass units |

Spectroscopic Characteristics Table

| Technique | Key Features | Isotope Effects |

|---|---|---|

| Infrared Spectroscopy | C-D stretches at lower frequencies | 300-400 cm⁻¹ red shift |

| ¹H NMR | Absence of signals at deuterated positions | Simplified spectra |

| ¹³C NMR | Coupling with deuterium nuclei | Septet patterns for CD₃ |

| Mass Spectrometry | Molecular ion at m/z 97.52 | +3 mass unit shift |

Deuteration of Chloroacetic Acid

The direct deuteration of chloroacetic acid represents one of the most straightforward approaches for producing chloroacetic acid-d3. This method utilizes hydrogen-deuterium exchange reactions under controlled conditions to achieve high levels of isotopic incorporation [1] [2].

Palladium-Catalyzed Deuteration Methods

Recent advances in palladium-catalyzed hydrogen-deuterium exchange have shown remarkable effectiveness for deuterating carboxylic acids. The process employs N-heterocyclic carbene stabilized palladium complexes as catalysts, operating under mild conditions with deuterated trifluoroacetic acid as both solvent and deuterium source [1] [3]. The reaction typically proceeds at temperatures ranging from 25°C to 90°C, achieving deuteration levels exceeding 95%.

The mechanism involves reversible carbon-hydrogen activation through palladacycle formation, where the carboxylate group acts as a directing group. This approach enables selective deuteration at the α-position of the carboxylic acid while maintaining high stereoselectivity and minimal side product formation [4] [5].

Rhodium-Catalyzed Exchange Reactions

Alternative rhodium-based catalytic systems have demonstrated excellent performance for deuterating aromatic and aliphatic carboxylic acids. These systems typically operate using deuterium oxide as the deuterium source in combination with specialized ligand systems [6]. The rhodium catalysts show particular effectiveness for compounds containing electron-withdrawing groups such as the chlorine substituent in chloroacetic acid.

Reaction Conditions and Optimization

Optimal deuteration conditions require careful control of temperature, catalyst loading, and reaction time. Studies have shown that temperatures between 80°C and 130°C provide the best balance between reaction rate and deuterium incorporation efficiency [3]. Catalyst loadings typically range from 5 to 15 mol%, with higher loadings providing faster reaction rates but potentially increasing costs for large-scale applications.

Chlorination of Deuterated Acetic Acid

The chlorination of deuterated acetic acid represents the most direct synthetic route to chloroacetic acid-d3, closely paralleling the industrial production methods used for non-deuterated chloroacetic acid [7] [8].

Direct Chlorination Process

The reaction follows the established mechanism for acetic acid chlorination, where chlorine gas is introduced into deuterated acetic acid in the presence of suitable catalysts [9] [10]. The reaction proceeds according to the following stoichiometry:

CD₃COOD + Cl₂ → ClCD₂COOD + DCl

The process requires deuterated acetic acid as the starting material, which can be obtained through various synthetic routes or purchased from specialized suppliers [11] [12]. The reaction typically operates at temperatures between 98°C and 110°C, with acetic anhydride serving as both catalyst and dehydrating agent [8] [10].

Catalyst Systems and Reaction Mechanisms

Sulfur powder has been identified as an effective catalyst for this transformation, typically used at loadings of 3.5% by weight relative to the acetic acid [8]. The sulfur catalyst facilitates the formation of chlorosulfur intermediates that enhance the chlorination process. Alternative catalysts include iodine, phosphorus, and various phosphorus-sulfur compounds [13] [9].

The reaction mechanism involves the formation of an acetyl chloride intermediate, followed by chlorination at the methyl position. The presence of deuterium atoms affects the reaction kinetics due to kinetic isotope effects, generally resulting in slightly slower reaction rates compared to the non-deuterated analog [14].

Side Product Formation and Control

A significant challenge in this synthetic approach is the formation of dichloroacetic acid and trichloroacetic acid as byproducts [7] [15]. These over-chlorinated products are difficult to separate from the desired monochloroacetic acid-d3 due to similar physical properties. Various strategies have been developed to minimize their formation, including precise temperature control, optimized chlorine flow rates, and the use of inhibitors [16].

The reaction typically achieves yields of 70-92% for the desired product, with deuteration levels ranging from 90-98% depending on the isotopic purity of the starting deuterated acetic acid [8].

Hydrolysis Methods for Deuterated Precursors

Hydrolysis methods offer an alternative approach for synthesizing chloroacetic acid-d3 through the cleavage of deuterated precursor compounds. This methodology has proven particularly effective for achieving high isotopic purity while avoiding some of the challenges associated with direct chlorination processes [16] [18].

Trichloroethylene Hydrolysis Approach

The hydrolysis of trichloroethylene in the presence of deuterium oxide provides a well-established route to chloroacetic acid. When adapted for deuterated synthesis, this method involves the reaction of trichloroethylene with concentrated deuterated sulfuric acid at elevated temperatures [18] [19].

The reaction proceeds according to the following mechanism:

ClHC=CCl₂ + 2 D₂O → ClCD₂COOD + 2 DCl

This process typically operates at temperatures between 130°C and 140°C using sulfuric acid concentrations of approximately 75% [16] [19]. The reaction provides high-purity products with minimal formation of dichloroacetic or trichloroacetic acid byproducts, a significant advantage over direct chlorination methods.

Deuterated Precursor Hydrolysis

Alternative precursor compounds can be employed for hydrolysis reactions, including various deuterated chlorinated organic compounds. The choice of precursor depends on availability, cost considerations, and the desired level of deuteration in the final product [20] [21].

The hydrolysis reactions typically employ heavy water as both the nucleophile and deuterium source, ensuring high levels of isotopic incorporation. Reaction conditions must be carefully optimized to prevent unwanted side reactions and to maintain the integrity of the deuterium labels [22] [23].

Mechanistic Considerations

The hydrolysis mechanism involves nucleophilic attack by deuterated water molecules on the electrophilic carbon centers of the precursor compounds. The reaction kinetics are influenced by both the electronic properties of the substrate and the isotope effects associated with deuterium incorporation [24] [25].

Temperature control is critical for achieving optimal results, as higher temperatures increase reaction rates but may also promote undesired side reactions or deuterium exchange processes that could reduce the final isotopic purity [18] [26].

Industrial Production Approaches

Industrial production of chloroacetic acid-d3 faces unique challenges compared to laboratory-scale synthesis, primarily due to economic considerations, scalability requirements, and the need to maintain high isotopic purity throughout large-scale processing operations [27] [28].

Current Industrial Landscape

The global market for deuterated organic compounds, including chloroacetic acid-d3, represents a specialized segment of the fine chemicals industry. Current production capacities for deuterated chloroacetic acid are estimated at 10-50 tonnes annually worldwide, significantly smaller than the 420,000 tonnes produced annually for regular chloroacetic acid [27] [29].

Major producers include specialized isotope companies and custom synthesis organizations rather than large-scale chemical manufacturers. This reflects the niche nature of the market and the specialized expertise required for maintaining isotopic purity during industrial-scale operations [30] [31].

Scalable Synthesis Approaches

Industrial production typically employs modified versions of the chlorination processes used for regular chloroacetic acid production. The key modifications involve the use of deuterated starting materials and specialized handling procedures to prevent isotopic dilution [9] [10].

The most economically viable approach involves the chlorination of deuterated acetic acid using established industrial chlorination equipment with minimal modifications. This approach leverages existing infrastructure while incorporating the specialized requirements for deuterated compound production [8] [28].

Economic and Technical Challenges

The cost of deuterated starting materials represents a significant economic challenge for industrial production. Deuterated acetic acid costs approximately 50-100 times more than regular acetic acid, directly impacting the economics of the overall process [27] [32].

Technical challenges include maintaining isotopic purity throughout the production process, preventing contamination with non-deuterated materials, and developing efficient purification methods that can operate at industrial scale while preserving deuterium content [33] [29].

Process Integration and Optimization

Industrial processes must integrate multiple unit operations including reaction, separation, purification, and product handling while maintaining strict control over isotopic purity. This requires specialized equipment design and process control systems not typically found in conventional chemical manufacturing [34] [35].

Continuous processing methods have shown promise for improving efficiency and reducing costs in deuterated compound production. Flow chemistry approaches can provide better temperature control, improved mixing, and reduced residence times, all of which contribute to maintaining isotopic purity [36] [33].

Purification Techniques and Quality Control

The purification of chloroacetic acid-d3 requires specialized techniques that preserve isotopic purity while achieving the high chemical purity standards required for research and analytical applications [37] [38].

Distillation Methods

Vacuum distillation represents the primary purification technique for chloroacetic acid-d3, operating under reduced pressure to minimize thermal decomposition and deuterium exchange [38] [39]. The process typically operates at pressures ranging from 0 to 500 mbar with distillation temperatures between 150°C and 200°C.

The distillation process must account for the slightly different physical properties of deuterated compounds compared to their non-deuterated analogs. Deuterated compounds typically exhibit slightly higher boiling points due to stronger intermolecular forces, requiring minor adjustments to standard distillation procedures [40] [41].

Azeotropic distillation using organic solvents has proven effective for separating chloroacetic acid-d3 from closely related impurities. This technique exploits differences in azeotrope formation between deuterated and non-deuterated compounds to achieve efficient separation [38] [42].

Crystallization Processes

Crystallization provides an effective method for achieving high chemical purity while preserving isotopic integrity. The process typically involves controlled cooling of supersaturated solutions to promote selective crystallization of the desired product [37] [43].

Temperature control during crystallization is critical for achieving optimal results. Studies have shown that crystallization temperatures between 273 K and 310 K provide the best balance between crystal formation rate and product purity [37]. Cooling rates must be carefully controlled to prevent the incorporation of impurities into the crystal lattice.

The crystallization process can achieve purities of 95-98% with recovery yields of 80-90%, making it suitable for both laboratory and industrial applications [37] [44].

Chromatographic Separation Methods

Column chromatography provides the highest levels of purity achievable for chloroacetic acid-d3, particularly for research-grade applications requiring purities exceeding 99% [45] [46]. The technique employs silica gel stationary phases with gradient elution systems optimized for carboxylic acid separation.

Liquid-liquid extraction methods can be employed for preliminary purification, particularly for removing acidic impurities and byproducts from synthetic reactions. These methods typically achieve purities of 90-95% with recovery yields of 70-85% [47] [42].

Quality Control and Analytical Methods

Quality control for chloroacetic acid-d3 requires both chemical purity analysis and isotopic purity determination. Multiple analytical techniques are employed to ensure product specifications are met [48] [49].

Mass spectrometry, particularly electrospray ionization high-resolution mass spectrometry, provides rapid and sensitive analysis of isotopic purity. The technique can detect isotopic impurities at levels below 0.1 atom% and requires minimal sample quantities [48] [50].

Nuclear magnetic resonance spectroscopy serves as both a structural verification tool and an isotopic purity measurement technique. Proton NMR can provide indirect measurement of deuteration levels, while deuterium NMR offers direct quantification of deuterium content [51] [52] [53].

Isotopic Purity Considerations

Isotopic purity represents one of the most critical quality parameters for chloroacetic acid-d3, directly affecting its utility in research applications and analytical procedures [49] [40].

Factors Affecting Isotopic Purity

Several factors influence the final isotopic purity of chloroacetic acid-d3, including the isotopic purity of starting materials, reaction conditions, and purification procedures. Starting material purity typically represents the upper limit for final product purity, making the selection of high-quality deuterated precursors essential [48] [51].

Reaction conditions, particularly temperature and reaction time, can significantly impact isotopic purity through various exchange processes. High temperatures may promote unwanted hydrogen-deuterium exchange reactions that reduce overall deuteration levels [3] [22].

Exposure to protic solvents or atmospheric moisture during synthesis and purification can lead to isotopic dilution through exchange reactions. Strict control of the reaction environment and careful handling procedures are essential for maintaining high isotopic purity [54] [55].

Measurement and Characterization Methods

Accurate measurement of isotopic purity requires specialized analytical techniques capable of distinguishing between different isotopic forms of the compound. Mass spectrometry provides the most sensitive and accurate method for isotopic purity determination [48] [40].

Quantitative nuclear magnetic resonance spectroscopy offers an alternative approach for isotopic purity measurement, particularly useful for compounds where mass spectrometry may be challenging. The technique can provide absolute quantification of deuterium content without requiring reference standards [51] [53].

Gas chromatography-mass spectrometry can be employed for volatile deuterated compounds, providing both separation capability and isotopic analysis in a single technique. The method is particularly useful for quality control applications in production environments [56] [57].

Purity Specifications and Standards

Research-grade chloroacetic acid-d3 typically requires isotopic purities of 98-99% deuterium, with some specialized applications demanding even higher purities. Chemical purity specifications generally require overall purities exceeding 99% with minimal levels of structural isomers or related compounds [58] [59].

International standards for deuterated compounds continue to evolve as analytical capabilities improve and application requirements become more demanding. Standardization efforts focus on establishing consistent measurement methods and acceptable purity ranges for different application categories [49] [60].